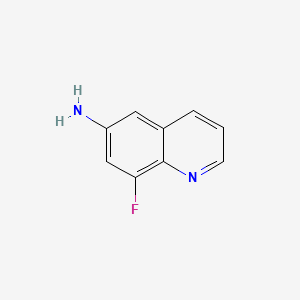
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,(R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.
Alpha-Methylation: The alpha-methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Chiral Resolution: The ®-enantiomer can be obtained through chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazoles.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agriculture: The compound could be studied for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact molecular targets and pathways involved would require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzothiazolemethanamine: A simpler derivative without the methoxy and alpha-methyl groups.
6-Methoxybenzothiazole: Lacks the methanamine and alpha-methyl groups.
Alpha-Methylbenzothiazole: Does not have the methoxy and methanamine groups.
Uniqueness
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) is unique due to the presence of the methoxy, alpha-methyl, and methanamine groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
185949-52-4 |
|---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
(1R)-1-(6-methoxy-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-6(11)10-12-8-4-3-7(13-2)5-9(8)14-10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
GVLKGGOYAOTINC-ZCFIWIBFSA-N |
SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)OC)N |
Isomerische SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)OC)N |
Kanonische SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)OC)N |
Synonyme |
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)


![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)

![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)

